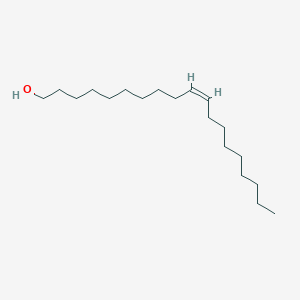
10-Nonadecen-1-ol, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Nonadecen-1-ol, (Z)-: is an organic compound with the molecular formula C19H38O . It is a long-chain unsaturated alcohol, specifically a nonadecenol, where the double bond is located at the 10th carbon and is in the Z-configuration. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of Olefins: One common method to synthesize 10-Nonadecen-1-ol, (Z)- involves the hydroformylation of olefins followed by hydrogenation. The olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form an aldehyde, which is then hydrogenated to produce the alcohol.
Reduction of Carboxylic Acids or Esters: Another method involves the reduction of nonadecenic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods: Industrial production of 10-Nonadecen-1-ol, (Z)- typically involves large-scale hydroformylation processes followed by catalytic hydrogenation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10-Nonadecen-1-ol, (Z)- can undergo oxidation reactions to form nonadecenal or nonadecenic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to nonadecane using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Nonadecenal, nonadecenic acid
Reduction: Nonadecane
Substitution: Nonadecyl halides
Scientific Research Applications
Chemistry: 10-Nonadecen-1-ol, (Z)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new catalytic processes.
Biology: In biological research, this compound is used to study the effects of long-chain alcohols on cell membranes and their role in lipid metabolism.
Industry: The compound is used in the manufacture of surfactants, lubricants, and plasticizers. It is also employed in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of 10-Nonadecen-1-ol, (Z)- involves its interaction with lipid membranes, where it can alter membrane fluidity and permeability. This interaction is mediated by the insertion of the long hydrophobic chain into the lipid bilayer, affecting the organization and dynamics of membrane lipids. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing membrane properties.
Comparison with Similar Compounds
1-Nonadecanol: A saturated analog of 10-Nonadecen-1-ol, (Z)-, lacking the double bond.
10-Nonadecen-1-ol, (E)-: An isomer with the double bond in the E-configuration.
1-Octadecanol: A shorter-chain analog with 18 carbon atoms.
Uniqueness: 10-Nonadecen-1-ol, (Z)- is unique due to its specific double bond configuration (Z-configuration) and its position at the 10th carbon. This configuration imparts distinct chemical and physical properties, such as a lower melting point and different reactivity compared to its E-isomer and saturated analogs.
Properties
IUPAC Name |
(Z)-nonadec-10-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDMNZYHYIJTP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

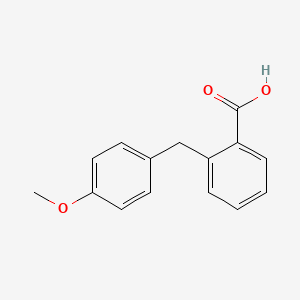
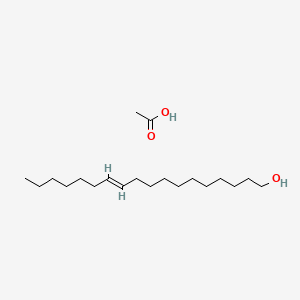
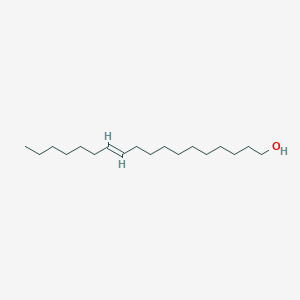
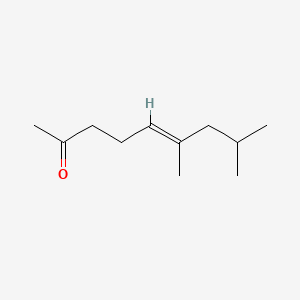
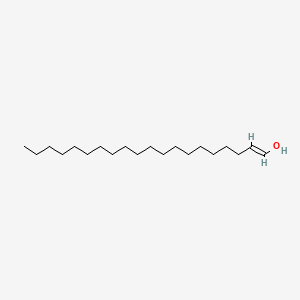
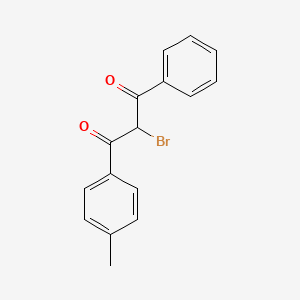
![Glycine,N-[2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-](/img/structure/B8262250.png)
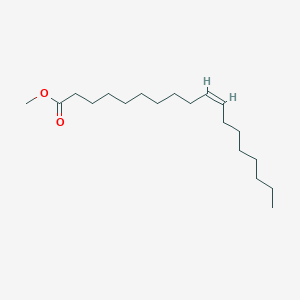

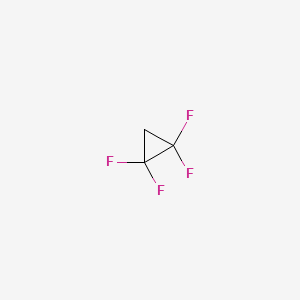
![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)
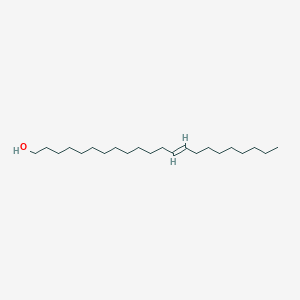
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-[2-[3-(3,4-dihydroxy-5-methoxy-phenyl)prop-2-enoylsulfanyl]ethylcarbamoyl]ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphospho](/img/structure/B8262299.png)
